molecular formula C13H19ClN2O2 B2698722 (4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride CAS No. 915763-92-7

(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride

Cat. No. B2698722
CAS RN: 915763-92-7
M. Wt: 270.76
InChI Key: BVHMUVYPAPLJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride (AMP) is a synthetic compound that is used in a variety of scientific research applications. AMP is a potent and selective agonist of the muscarinic acetylcholine receptor, with a high affinity for the M3 subtype. It has been used in a variety of research studies to study the effects of cholinergic signaling in the brain and other organs. Additionally, AMP has been studied in the context of drug development and drug delivery, as well as in the study of disease pathology and pharmacology.

Scientific Research Applications

Crystal Structure and Non-linear Optical Properties

Research has identified that derivatives similar to "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" exhibit unique crystal structures and properties. For instance, the study of crystal structures involving hydroxypiperidin-1-yl and piperidin-1-yl substituents on a common phenylmethanone component reveals significant intermolecular hydrogen bonding, influencing the formation of chains extending along the crystal axis (Revathi et al., 2015). Additionally, derivatives have been synthesized to explore non-linear optical properties, with findings indicating potential for device application due to their hardness and SHG efficiency (Revathi et al., 2018).

Receptor Antagonism and Therapeutic Applications

Another area of research focuses on receptor antagonism, where derivatives of "(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride" have been identified as potent NMDA receptor antagonists, particularly targeting the NR2B subunit. These findings suggest therapeutic potentials in addressing conditions like hyperalgesia (Borza et al., 2007).

PET Imaging in Parkinson's Disease

The compound has also been utilized in the synthesis of potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This application underscores the compound's relevance in neurodegenerative disease research and diagnostics (Wang et al., 2017).

properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methoxyphenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-8-6-10(14)7-9-15;/h2-5,10H,6-9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHMUVYPAPLJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.